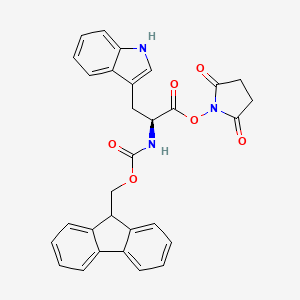

Fmoc-Trp-OSu

Descripción general

Descripción

Fmoc-Trp-OSu: is a compound used in organic synthesis, particularly in the field of peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group commonly used to protect amines during peptide synthesis. The compound also contains an N-hydroxysuccinimide (OSu) ester, which facilitates the coupling of the protected amino acid to other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Trp-OSu typically involves the reaction of Fmoc-protected tryptophan with N-hydroxysuccinimide (OSu) in the presence of a coupling agent. One common method is to react Fmoc-Trp with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane. The reaction proceeds under mild conditions and yields this compound as the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Trp-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The OSu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amine group of tryptophan

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary and secondary amines, which react with the OSu ester to form amide bonds. The reaction is typically carried out in an organic solvent like dichloromethane or DMF.

Deprotection Reactions: Piperidine in DMF is the most commonly used reagent for Fmoc deprotection. .

Major Products Formed:

Substitution Reactions: The major products are peptides or peptide derivatives, depending on the nucleophile used.

Deprotection Reactions: The major product is the free amine of tryptophan, along with the byproduct dibenzofulvene

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

2.1. Role in Peptide Synthesis

Fmoc-Trp-OSu is predominantly used in Fmoc-based solid-phase peptide synthesis (SPPS), which is the method of choice for synthesizing peptides due to its efficiency and ability to produce high-purity products. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

2.2. Benefits of Using this compound

- High Yield : The use of this compound in SPPS often results in high yields of the desired peptide products.

- Versatility : It can be utilized to incorporate tryptophan into various peptides, enabling studies on protein interactions and functions.

- Reduced Side Reactions : Compared to other protecting groups, Fmoc minimizes side reactions during synthesis, particularly when sensitive residues are involved .

Protein Labeling

3.1. Fluorescent Probes

Tryptophan's intrinsic fluorescence makes it a valuable tool for studying protein dynamics and interactions. This compound can be incorporated into peptides that serve as fluorescent probes, allowing researchers to monitor conformational changes in proteins upon ligand binding or during protein-protein interactions .

3.2. Case Study: Protein Dynamics

In a study examining calmodulin interactions using this compound-derived peptides, researchers demonstrated that the incorporation of tryptophan analogs allowed for detailed analysis of protein dynamics through fluorescence spectroscopy . The emission shifts observed provided insights into the local environment around the tryptophan residues during binding events.

Drug Development

4.1. Anticancer Applications

This compound has been utilized in developing targeted drug delivery systems, particularly in cancer therapy. By conjugating peptides containing this compound with cytotoxic agents or imaging probes, researchers aim to enhance the specificity and efficacy of treatments against cancer cells .

4.2. Radiolabeled Peptides

Research involving radiolabeled peptides has shown that conjugating this compound with technetium-based imaging agents can facilitate tumor targeting and visualization in vivo. For example, studies have reported successful labeling of peptides for imaging applications in breast cancer models, demonstrating high specificity and stability .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Solid-Phase Peptide Synthesis | Used as a building block in peptide synthesis | High yield, reduced side reactions |

| Protein Labeling | Incorporation into peptides for fluorescence studies | Real-time monitoring of protein dynamics |

| Drug Development | Conjugation with cytotoxic agents or imaging probes for targeted therapy | Enhanced specificity and efficacy |

Mecanismo De Acción

Mechanism: The mechanism of action of Fmoc-Trp-OSu involves the formation of peptide bonds through nucleophilic substitution reactions. The OSu ester group is highly reactive and readily reacts with nucleophiles such as amines to form amide bonds. The Fmoc group protects the amine group of tryptophan during the synthesis and can be removed under basic conditions to expose the free amine group for further reactions .

Molecular Targets and Pathways: this compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can target specific proteins, enzymes, or receptors in biological systems. These peptides can modulate cellular signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions .

Comparación Con Compuestos Similares

Fmoc-Trp-Cl: Another Fmoc-protected tryptophan derivative, where the OSu ester is replaced with a chloride group. It is used in similar applications but has different reactivity and stability.

Fmoc-Trp-N3: An azide derivative of Fmoc-protected tryptophan, used in click chemistry for the synthesis of triazole-linked peptides.

Fmoc-Trp-OBt: A benzotriazole ester derivative, used as an alternative to Fmoc-Trp-OSu in peptide synthesis

Uniqueness: this compound is unique due to its highly reactive OSu ester group, which facilitates efficient peptide bond formation. It offers advantages in terms of reaction rate and yield compared to other Fmoc-protected tryptophan derivatives .

Actividad Biológica

Fmoc-Trp-OSu, or N-(9-fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester, is a derivative of the amino acid tryptophan that plays a significant role in peptide synthesis and bioconjugation. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) due to its protective Fmoc group, which allows for the selective coupling of amino acids while minimizing side reactions. The biological activity associated with this compound primarily stems from its tryptophan component, which is critical for various physiological processes.

Chemical Structure and Properties

This compound consists of a tryptophan residue linked to an N-hydroxysuccinimide (OSu) moiety. The structure enhances its reactivity with amine groups, facilitating the formation of stable amide bonds during peptide synthesis. The following table summarizes its key features:

| Property | Description |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 342.34 g/mol |

| Functional Groups | Fmoc (protective group), OSu (active ester) |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Biological Significance of Tryptophan

Tryptophan is an essential amino acid involved in protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin. These compounds are crucial for regulating mood, sleep, and various metabolic processes. The incorporation of tryptophan into peptides using this compound can enhance the biological activity of these peptides.

Applications in Peptide Synthesis

This compound is widely used in SPPS due to its stability and ease of use. Its applications include:

- Peptide Formation: this compound reacts with free amine groups on growing peptide chains, facilitating the sequential addition of amino acids.

- Bioconjugation: The OSu group allows for efficient coupling with other biomolecules (e.g., antibodies), enhancing the properties of therapeutic agents.

Peptide Synthesis Efficiency

Research indicates that controlling reaction conditions during SPPS can significantly influence the efficiency and yield of peptides synthesized from this compound. A study demonstrated that optimizing solvent choice and reaction time led to improved yields of tryptophan-containing peptides, highlighting the importance of reaction conditions in peptide synthesis .

Anticancer Potential

While this compound itself has limited direct biological activity, peptides synthesized using it have shown potential anticancer properties. For example, a study on tryptophan-rich peptides indicated that they could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways . This suggests that peptides derived from this compound may possess therapeutic potential against various cancers.

Comparative Analysis with Similar Compounds

The following table compares this compound with other tryptophan derivatives used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Tryptophan | Protected amino acid | Directly used in peptide synthesis without ester |

| Boc-L-Tryptophan | Another protective amino acid | More stable under acidic conditions |

| Ac-L-Tryptophan | Acetylated form | Provides different reactivity profiles |

| N-Fmoc-N-methyl-L-tryptophan | Methylated variant | Alters steric hindrance during synthesis |

This compound stands out due to its dual functionality as both a protective group and an active ester, making it particularly versatile for coupling reactions compared to other derivatives that may not possess these combined properties .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679810 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84771-20-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.